molecular formula C22H24N2O B11036768 (1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11036768
M. Wt: 332.4 g/mol
InChI Key: ZIBCDVQPZLGYBP-UHFFFAOYSA-N
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Description

  • “(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex heterocyclic compound with a fused pyrroloquinoline core.
  • Its structure features an imine (phenylimino) group, an ethyl substituent, and three methyl groups.
  • The compound’s intriguing structure suggests potential biological and chemical significance.
  • Preparation Methods

    Chemical Reactions Analysis

    • It undergoes diverse reactions, including oxidation, reduction, and substitution.
    • Common reagents include transition metal catalysts, bases, and electrophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    Mechanism of Action

    • The exact mechanism remains context-dependent due to its diverse applications.
    • In biological systems, it may interact with specific receptors or enzymes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other quinoxalin-2(1H)-ones and related heterocycles.
    • Notable uniqueness lies in its specific substituents and fused pyrroloquinoline core.

    Properties

    Molecular Formula

    C22H24N2O

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    6-ethyl-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

    InChI

    InChI=1S/C22H24N2O/c1-5-15-11-17-14(2)13-22(3,4)24-20(17)18(12-15)19(21(24)25)23-16-9-7-6-8-10-16/h6-12,14H,5,13H2,1-4H3

    InChI Key

    ZIBCDVQPZLGYBP-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C3C(=C1)C(=NC4=CC=CC=C4)C(=O)N3C(CC2C)(C)C

    Origin of Product

    United States

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